

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

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Compound of Interest

Compound Name: 4,5-Diamino-6-hydroxypyrimidine sulfate

Cat. No.: B1436605

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4,5-Diamino-6-hydroxypyrimidine and its salt forms, such as the sulfate, are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. They serve as crucial building blocks and key intermediates in the synthesis of a variety of biologically active molecules, including antivirals and anti-cancer agents.^{[1][2]} The successful progression of such compounds from laboratory synthesis to viable therapeutic agents or chemical products hinges on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is not merely a physical constant but a critical determinant of a compound's utility. In drug development, aqueous solubility directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.^{[3][4]} For synthetic chemists, solvent selection based on solubility is fundamental to reaction efficiency, purification, and crystallization processes.

This guide provides a comprehensive examination of the solubility of **4,5-diamino-6-hydroxypyrimidine sulfate**. Moving beyond a simple tabulation of data, we will explore the underlying chemical principles that govern its solubility, detail the factors that influence it, and present robust, field-proven methodologies for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Physicochemical Profile: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For **4,5-diamino-6-hydroxypyrimidine sulfate**, several key characteristics dictate its interaction with different solvents.

The molecule possesses multiple polar functional groups—two amino ($-\text{NH}_2$) groups and a hydroxyl ($-\text{OH}$) group—attached to a pyrimidine ring. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a potential for favorable interactions with polar solvents, particularly water. However, the planar, aromatic-like pyrimidine ring contributes a degree of hydrophobicity. The presence of the sulfate counter-ion signifies that this compound is a salt, which dramatically influences its behavior in aqueous media, especially as a function of pH.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |
|-------------------------------|--|-----------|
| Molecular Formula | $\text{C}_4\text{H}_8\text{N}_4\text{O}_5\text{S}$ | [5][6] |
| Molecular Weight | 224.2 g/mol | [6][7] |
| Appearance | Beige to light yellow/brown crystalline powder | [1][7][8] |
| Melting Point | $\sim 270^\circ\text{C}$ (with decomposition) | [5][7][9] |
| LogP (predicted) | 0.93700 | [5] |
| pKa (predicted for free base) | 9.92 ± 0.50 | [1] |

- **Causality:** The high melting point suggests a stable crystalline lattice with strong intermolecular forces that must be overcome for dissolution to occur.[9] The positive LogP value, while modest, indicates some lipophilic character, but the dominant features are the polar groups. The predicted pKa of the free base is in the basic range, confirming the amine functionalities are primary sites for protonation, a key factor in its pH-dependent solubility.[1]

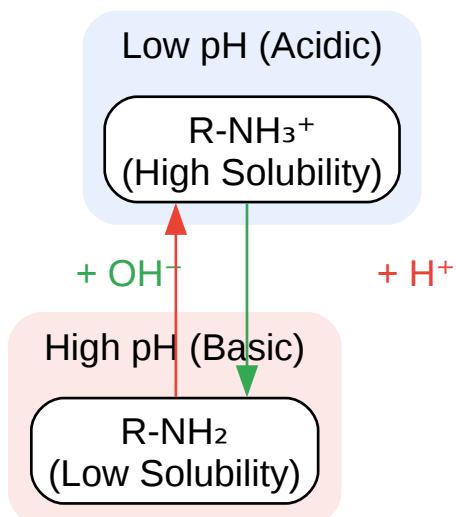
The Theoretical Framework: Why and How Dissolution Occurs

Dissolution is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Principles:

- "Like Dissolves Like": Polar solutes, like our subject compound, tend to dissolve in polar solvents (e.g., water, methanol) where strong dipole-dipole or hydrogen bonding interactions can be formed. Nonpolar solutes dissolve in nonpolar solvents driven by weaker van der Waals forces.
- Influence of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[\[10\]](#)[\[11\]](#)[\[12\]](#) This provides a practical means to increase the amount of dissolved compound, although the stability of the compound at higher temperatures must be considered.
- pH and Ionization: This is arguably the most critical factor for **4,5-diamino-6-hydroxypyrimidine sulfate**. As a salt of a weak base, its aqueous solubility is profoundly dependent on the pH of the medium.[\[4\]](#)[\[13\]](#) At acidic pH, the amino groups become protonated, forming positively charged species (R-NH_3^+). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. Conversely, as the pH increases towards and beyond the pK_a of the conjugate acid, the compound deprotonates to the less soluble free base form.

The following diagram illustrates the pH-dependent equilibrium of the molecule in an aqueous solution.



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Caption: pH-dependent equilibrium of 4,5-diamino-6-hydroxypyrimidine.

Solubility Profile in Various Solvents

Direct quantitative solubility data for **4,5-diamino-6-hydroxypyrimidine sulfate** is sparse in publicly available literature. However, by synthesizing information on the free base and closely related pyrimidine derivatives, a reliable solubility profile can be constructed.

Aqueous Systems:

The free base, 4,5-diamino-6-hydroxypyrimidine, is described as having "very slight" solubility in water.^[1] The sulfate salt form is expected to exhibit greater aqueous solubility due to its ionic nature. A structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, has a reported aqueous solubility of approximately 2 g/L, though other sources describe its solubility as "very low."^[14] This suggests that while the sulfate salt improves water solubility compared to the free base, it remains a sparingly soluble compound in neutral water. Its solubility is expected to increase significantly in acidic buffer systems (pH 1-4) due to the protonation of the amino groups.

Organic Solvents:

Pyrimidine derivatives often show enhanced solubility in polar organic solvents.[\[15\]](#) Data for related compounds provide strong guidance:

- DMSO and DMF: 2,4-Diamino-6-hydroxypyrimidine is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities around 14.6 mg/mL and 14.4 mg/mL, respectively.[\[16\]](#) These polar aprotic solvents are excellent choices for preparing stock solutions.
- Alcohols: Solubility in alcohols like ethanol is significantly lower. For 2,4-diamino-6-hydroxypyrimidine, it is approximately 50 μ g/mL.[\[16\]](#) Studies on other pyrimidines confirm that solubility in methanol is generally better than in less polar solvents but often lower than in DMF.[\[12\]](#)

The following table summarizes the expected solubility behavior.

| Solvent | Type | Expected Solubility | Rationale / Supporting Data |
|----------------------------|---------------|-------------------------------|--|
| Water (neutral) | Polar Protic | Sparingly Soluble | Free base is "very slightly" soluble.[1] Similar sulfate salts have low g/L solubility. [14] |
| Acidic Buffer (e.g., pH 2) | Aqueous | Moderately Soluble | Protonation of amino groups increases polarity and interaction with water. [4] |
| Basic Buffer (e.g., pH 9) | Aqueous | Slightly Soluble | Conversion to the less soluble free base, though the hydroxyl group may ionize.[1] |
| DMSO | Polar Aprotic | Soluble | Related compounds show high solubility (~14.6 mg/mL).[16] |
| DMF | Polar Aprotic | Soluble | Related compounds show high solubility (~14.4 mg/mL).[16] General studies show good solubility for pyrimidines.[12] |
| Methanol / Ethanol | Polar Protic | Slightly to Sparingly Soluble | Related compounds show very low solubility in ethanol (~50 µg/mL).[16] |
| Acetonitrile | Polar Aprotic | Sparingly to Poorly Soluble | Less polar than DMSO/DMF, less effective at solvating the ionic salt. |

| | | | |
|-----------------------|----------------|----------------------------|---|
| Tetrahydrofuran (THF) | Nonpolar Ether | Poorly Soluble / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's lattice energy. |
|-----------------------|----------------|----------------------------|---|

Gold-Standard Methodology: Determining Equilibrium Solubility

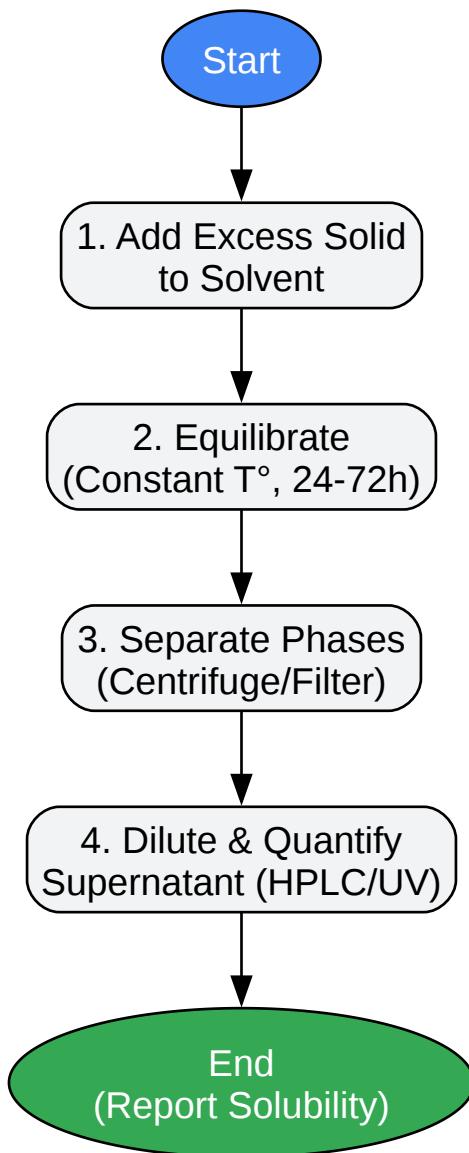
Accurate and reproducible solubility data is foundational. The shake-flask method is the universally accepted gold-standard technique for determining thermodynamic or equilibrium solubility.[13][17] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium with a saturated solution has been achieved.

Detailed Experimental Protocol: Shake-Flask Method

- Preparation: Add an excess amount of **4,5-diamino-6-hydroxypyrimidine sulfate** to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial).
 - Expert Insight: "Excess" is critical. A good starting point is 5-10 mg of solid per mL of solvent to ensure undissolved solid remains visible.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration period must be sufficient to reach a steady state; 24 to 72 hours is typical.[13]
 - Trustworthiness: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- Expert Insight: Avoid temperature fluctuations during this step, as it could cause precipitation or further dissolution. Pre-conditioning all equipment to the equilibration temperature is best practice.
- Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
- Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or μ g/mL.

The workflow for this protocol is visualized below.



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion: A Practical Summary for the Bench Scientist

The solubility of **4,5-diamino-6-hydroxypyrimidine sulfate** is a nuanced characteristic governed by its polar functional groups, crystalline structure, and, most importantly, its nature as the salt of a weak base.

- For Aqueous Applications: Expect sparing solubility in neutral water, which can be significantly enhanced under acidic conditions (pH < 4). This pH-dependent behavior is critical for designing dissolution media for biological assays or formulation development.
- For Organic Synthesis and Stock Solutions: Polar aprotic solvents are the solvents of choice. DMSO and DMF will readily dissolve the compound, making them ideal for creating concentrated stock solutions for screening or reaction setups.[\[16\]](#) Alcohols like methanol and ethanol are poor solvents for this compound.
- For Accurate Measurement: The shake-flask method is the definitive technique for obtaining reliable equilibrium solubility data.[\[13\]](#)[\[17\]](#) Careful control over temperature, equilibration time, and phase separation is paramount to ensure the integrity of the results.

By understanding these principles and applying rigorous experimental techniques, researchers can effectively manage and manipulate the solubility of **4,5-diamino-6-hydroxypyrimidine sulfate** to advance their scientific and developmental objectives.

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